N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide
Description
N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide is a structurally complex molecule featuring a 1,3-thiazole core substituted at position 4 with a 4-cyclohexylphenyl group. The thiazole ring is conjugated to an (E)-2-cyanoethenylamino moiety, which connects to a para-substituted phenylacetamide. This design incorporates pharmacophoric elements common in medicinal chemistry:
- Thiazole rings are known for their role in drug discovery, often contributing to antimicrobial, anti-inflammatory, or kinase-inhibitory activities .
- The cyano group enhances electrophilicity and may facilitate interactions with biological targets, such as kinases .
- The acetamide moiety is a common scaffold in bioactive molecules, influencing solubility and metabolic stability .
Properties
IUPAC Name |
N-[4-[[(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4OS/c1-18(31)29-24-13-11-23(12-14-24)28-16-22(15-27)26-30-25(17-32-26)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h7-14,16-17,19,28H,2-6H2,1H3,(H,29,31)/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSVKQVKAZVBFN-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyano group and the cyclohexylphenyl moiety. The final step involves the acylation of the amino group with acetic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires specialized coupling reagents (e.g., EDC/HOBt) or transition-metal catalysts due to its sterically hindered cyclohexylphenyl group .
- Click chemistry (used in Compound 11e) offers modularity but may introduce polar triazole groups, altering pharmacokinetics compared to the target’s cyano linker .
Biological Activity
N-(4-{[(1E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound through detailed analysis of its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 390.42 g/mol. The structure consists of a thiazole ring and a cyano group that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 390.42 g/mol |
| CAS Number | 1021251-71-7 |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, it has been shown to inhibit the indoleamine 2,3-dioxygenase (IDO) enzyme, which is often upregulated in various cancers to promote immune evasion. Inhibition of IDO can enhance the effectiveness of conventional cancer therapies by restoring immune response against tumors .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis. Studies have shown that derivatives of this compound can be effective against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties . It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Study 1: Anticancer Efficacy
In a study conducted by Pendergrass et al., the anticancer efficacy of the compound was evaluated in vitro using various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial activity of this compound against multiple bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its viability as an alternative treatment option .
Study 3: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects demonstrated that the compound significantly reduced levels of inflammatory markers in a mouse model of arthritis. The study highlighted its potential for therapeutic use in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
